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Compound of Interest

Compound Name: Digoxigenone

Cat. No.: B15342972 Get Quote

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant Digitalis purpurea. Its

absence in animal tissues and most other biological systems makes it an ideal label for nucleic

acid and protein detection, as the anti-DIG antibodies used for visualization exhibit high

specificity and low background binding.[1] This guide provides a comprehensive overview of

digoxigenin's applications, its advantages and limitations, and a comparison with alternative

labeling methods, supported by experimental data and detailed protocols.

Performance Comparison: Digoxigenin vs.
Alternatives
The choice of a labeling system is critical for the sensitivity and specificity of an assay.

Digoxigenin is often compared with two other major labeling technologies: biotin and

radioactive isotopes.
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Feature Digoxigenin (DIG) Biotin
Radioactive
Isotopes (e.g., ³²P)

Principle
Hapten-antibody

recognition

Vitamin-protein

(avidin/streptavidin)

interaction

Detection of

radioactive decay

Sensitivity

High (can detect as

low as 0.03 pg of

DNA)[2]

High (can detect

subpicogram

quantities of DNA)[3]

Very high (detection

limit of ~1 pg of DNA)

[4]

Specificity

High, due to the non-

endogenous nature of

DIG

Can have higher

background due to

endogenous biotin in

some tissues[5][6]

High, no biological

cross-reactivity

Safety
Non-radioactive, low

biohazard risk[7]

Non-radioactive, low

biohazard risk

Radioactive, requires

special handling and

disposal

Probe Stability
Stable for several

months[7]
Stable

Short half-life (e.g.,

14.3 days for ³²P)

Resolution
High cellular

resolution in ISH[7]
High

Lower resolution in

ISH due to scattering

of radioactive signal

Detection Methods

Colorimetric,

chemiluminescent,

fluorescent

Colorimetric,

chemiluminescent,

fluorescent

Autoradiography,

phosphor imaging

Quantitative Comparison of Detection Limits
The following table summarizes the reported detection limits for digoxigenin and its alternatives

in various applications. It is important to note that these values can vary depending on the

specific experimental conditions, probe type, and detection system used.
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Application Digoxigenin (DIG) Biotin
Radioactive
Isotopes (³²P)

Dot Blot 0.03 - 0.1 pg DNA[2] 5 pg DNA[4] 1 pg DNA[4]

2-10 fold more

sensitive than biotin

for HPV DNA[8][9]

Northern Blot

Can detect rare

mRNAs in nanogram

amounts of total

RNA[2]

Can detect as low as

2 fmol of miRNA[10]

In Situ Hybridization

(ISH)

Comparable

sensitivity to

radioactive probes[7]

Less sensitive than

DIG in some cases[8]
High sensitivity

4-fold more sensitive

than biotin for HPV

DNA[8][9]

Can detect 10-20

copies of mRNA per

cell

Applications of Digoxigenin
The versatility of the DIG system allows for its use in a wide range of molecular biology

applications:

In Situ Hybridization (ISH): For the localization of specific mRNA or DNA sequences within

cells and tissues.[6][7]

Southern and Northern Blotting: For the detection of specific DNA and RNA sequences,

respectively, after gel electrophoresis.
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Enzyme-Linked Immunosorbent Assay (ELISA): As a hapten for the development of

immunoassays.

Immunohistochemistry (IHC): For the detection of proteins.

Limitations of Digoxigenin
Despite its many advantages, the DIG system has some limitations:

Enzymatic Detection: The detection of DIG-labeled molecules relies on an antibody-enzyme

conjugate, which can sometimes lead to background signal if not properly blocked.

Signal Amplification: While sensitive, some applications may require additional signal

amplification steps.

Cost: The reagents for DIG labeling and detection can be more expensive than some

traditional methods.

Experimental Workflows and Protocols
Digoxigenin Labeling and Detection Workflow
The general workflow for using digoxigenin involves labeling the probe, hybridization to the

target, and detection with an anti-DIG antibody conjugated to an enzyme.
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Caption: General workflow for digoxigenin labeling and detection.

In Situ Hybridization (ISH) Experimental Workflow
This diagram outlines the key steps in performing in situ hybridization with a DIG-labeled probe.
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Caption: Key steps in an in situ hybridization experiment.

Detailed Experimental Protocols
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Protocol 1: DIG-Labeling of DNA Probes by PCR
This protocol describes the generation of a DIG-labeled DNA probe using the polymerase chain

reaction.

Materials:

DNA template

PCR primers

PCR-grade water

PCR buffer (10x)

dNTP mix (10 mM each of dATP, dCTP, dGTP)

DIG-11-dUTP/dTTP mix (10x)

Taq DNA polymerase

Thermocycler

Procedure:

Set up the PCR reaction on ice. For a 50 µL reaction, combine:

5 µL 10x PCR buffer

1 µL 10 mM dNTP mix (without dTTP)

3.5 µL 10x DIG-11-dUTP/dTTP mix

1-10 ng DNA template

1 µL forward primer (10 µM)

1 µL reverse primer (10 µM)
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0.5 µL Taq DNA polymerase

Add PCR-grade water to a final volume of 50 µL.

Mix the components gently and spin down.

Perform PCR using an appropriate cycling program for your template and primers. A typical

program might be:

Initial denaturation: 94°C for 2 minutes

30-35 cycles of:

Denaturation: 94°C for 30 seconds

Annealing: 50-60°C for 30 seconds

Extension: 72°C for 1-2 minutes (depending on product size)

Final extension: 72°C for 7 minutes

Analyze 5 µL of the PCR product on an agarose gel to confirm the size and yield of the

labeled probe. The DIG-labeled probe will migrate slightly slower than an unlabeled probe of

the same size.

The DIG-labeled probe is now ready for use in hybridization experiments.

Protocol 2: In Situ Hybridization with a DIG-Labeled RNA
Probe
This protocol provides a general procedure for detecting mRNA in paraffin-embedded tissue

sections.

Materials:

Paraffin-embedded tissue sections on slides

Xylene
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Ethanol series (100%, 95%, 70%, 50%)

PBS (phosphate-buffered saline)

Proteinase K solution

Prehybridization buffer

Hybridization buffer with DIG-labeled RNA probe

Stringency wash buffers (e.g., SSC buffers of varying concentrations)

Blocking solution

Anti-digoxigenin-AP (alkaline phosphatase) Fab fragments

NBT/BCIP substrate solution

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 5 minutes).

Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%), 3 minutes each.

Rinse in PBS.

Permeabilization:

Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for your

tissue).

Wash in PBS.

Prehybridization:
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Incubate slides in prehybridization buffer for 1-2 hours at the hybridization temperature.

Hybridization:

Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled

probe (e.g., 100-500 ng/mL).

Incubate overnight in a humidified chamber at the appropriate hybridization temperature

(e.g., 42-65°C, depending on the probe and buffer composition).

Stringency Washes:

Perform a series of washes with increasing stringency (decreasing salt concentration and

increasing temperature) to remove non-specifically bound probe.

Immunological Detection:

Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.

Incubate with anti-digoxigenin-AP Fab fragments diluted in blocking solution for 1-2 hours.

Wash slides in an appropriate buffer (e.g., MABT).

Colorimetric Detection:

Incubate slides with NBT/BCIP substrate solution in the dark until the desired color

intensity is reached.

Stop the reaction by washing with PBS.

Mounting and Imaging:

Counterstain if desired.

Dehydrate through an ethanol series and clear in xylene.

Mount with a coverslip using a permanent mounting medium.

Visualize and capture images using a light microscope.
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Protocol 3: Southern Blotting with a DIG-Labeled DNA
Probe
This protocol outlines the detection of a specific DNA sequence in a complex sample.

Materials:

Genomic DNA

Restriction enzymes

Agarose gel electrophoresis system

Depurination solution (0.25 M HCl)

Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

20x SSC

Nylon membrane

UV crosslinker

Prehybridization and hybridization buffers

DIG-labeled DNA probe

Blocking and detection reagents as for ISH

Procedure:

DNA Digestion and Gel Electrophoresis:

Digest genomic DNA with appropriate restriction enzymes.

Separate the DNA fragments by agarose gel electrophoresis.
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Blotting:

Depurinate the DNA by soaking the gel in 0.25 M HCl for 10 minutes.

Denature the DNA by soaking the gel in denaturation solution for 2 x 15 minutes.

Neutralize the gel by soaking in neutralization solution for 2 x 15 minutes.

Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with

20x SSC.

Probe Hybridization and Detection:

UV crosslink the DNA to the membrane.

Prehybridize the membrane in prehybridization buffer for 1-2 hours.

Hybridize with the DIG-labeled DNA probe overnight.

Perform stringency washes.

Proceed with immunological detection and colorimetric or chemiluminescent signal

generation as described for ISH.

Protocol 4: Northern Blotting with a DIG-Labeled RNA
Probe
This protocol is for the detection of a specific RNA transcript.

Materials:

Total or poly(A)+ RNA

Formaldehyde gel electrophoresis system

MOPS buffer

Nylon membrane
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UV crosslinker or baking oven

Prehybridization and hybridization buffers

DIG-labeled RNA probe

Blocking and detection reagents as for ISH

Procedure:

RNA Electrophoresis:

Separate RNA samples on a denaturing formaldehyde-agarose gel.

Blotting:

Transfer the RNA from the gel to a nylon membrane overnight using capillary transfer with

20x SSC.

Probe Hybridization and Detection:

Fix the RNA to the membrane by UV crosslinking or baking at 80°C for 2 hours.

Prehybridize the membrane in prehybridization buffer for 1-2 hours.

Hybridize with the DIG-labeled RNA probe overnight.

Perform stringency washes.

Proceed with immunological detection and colorimetric or chemiluminescent signal

generation as described for ISH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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